

Quantum Chemical Calculations for 2-Bromo-6-hydroxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-hydroxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed quantum chemical study for **2-Bromo-6-hydroxybenzoic acid**. Due to the limited availability of specific experimental and computational data for this molecule, this document outlines a robust computational protocol based on established methods for analogous compounds. It serves as a procedural template for researchers aiming to investigate the structural, electronic, and spectroscopic properties of **2-Bromo-6-hydroxybenzoic acid**.

Introduction

2-Bromo-6-hydroxybenzoic acid is a halogenated derivative of salicylic acid. Its structural features, including the presence of a carboxylic acid, a hydroxyl group, and a bromine atom on the aromatic ring, suggest potential applications in medicinal chemistry and materials science. Quantum chemical calculations are indispensable for understanding the molecule's intrinsic properties at the atomic level. These computational methods allow for the prediction of molecular geometry, vibrational frequencies, electronic properties, and reactivity, offering insights that are crucial for drug design and development.

This guide details a proposed computational workflow using Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules. The outlined protocols and data presentation formats are designed to provide a clear pathway for a comprehensive theoretical analysis of **2-Bromo-6-hydroxybenzoic acid**.

Proposed Computational Methodology

The following protocol is based on methodologies that have been successfully applied to similar brominated aromatic compounds.

Software: Gaussian 16 or other comparable quantum chemistry software packages.

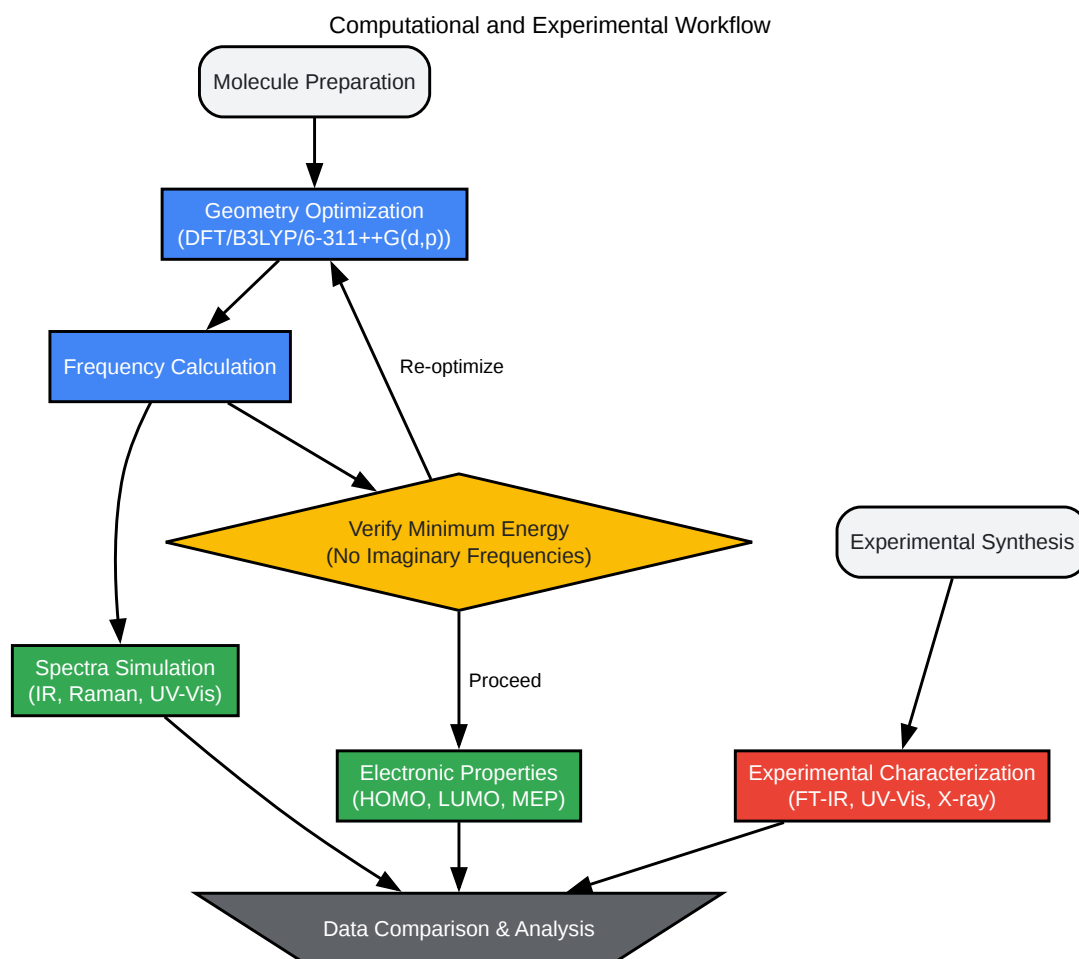
Method: Density Functional Theory (DFT). DFT offers a good balance between computational cost and accuracy for molecules of this size.

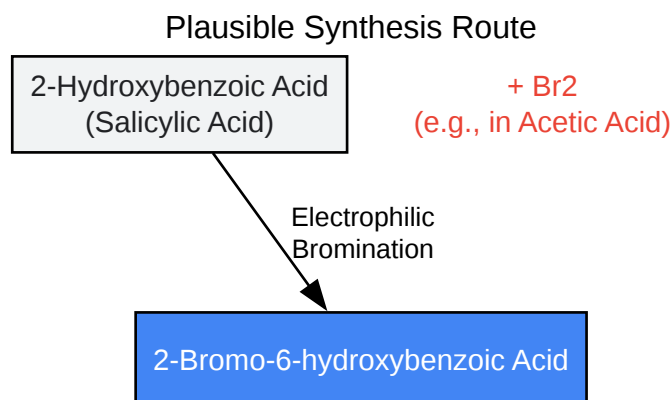
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). This hybrid functional is widely used and has a proven track record for providing reliable predictions of molecular geometries and vibrational frequencies for organic compounds.

Basis Set: 6-311++G(d,p). This Pople-style basis set is a flexible, split-valence triple-zeta basis set that includes diffuse functions (++) to describe anions and excited states, as well as polarization functions (d,p) on heavy atoms and hydrogens to accurately model bond angles.

Experimental & Computational Workflow

The following diagram illustrates the proposed workflow for a comprehensive study of **2-Bromo-6-hydroxybenzoic acid**, integrating both computational and (when available) experimental approaches.





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